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Compound of Interest

2,6-Bis(trifluoromethyl)-4-
Compound Name:
hydroxyquinoline

cat. No.: B1301079

An In-depth Technical Guide to 2,6-
Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a versatile fluorinated heterocyclic
compound. The unique structural features imparted by the trifluoromethyl groups make this
molecule a significant building block in medicinal chemistry and materials science. This
document summarizes its known properties, outlines a probable synthetic route, and discusses
its potential biological significance based on the activities of related quinoline derivatives.

Core Physical and Chemical Properties

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a stable organic compound characterized by
the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core. These
substitutions significantly influence its chemical reactivity, lipophilicity, and biological activity.
While experimentally verified data for some properties are limited, a combination of predicted
and known data for similar compounds provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
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Property Value Source

--INVALID-LINK--, --INVALID-
Molecular Formula C11HsFsNO

LINK--
_ --INVALID-LINK--, --INVALID-
Molecular Weight 281.16 g/mol
LINK--
--INVALID-LINK--, --INVALID-
CAS Number 35877-04-4
LINK--
Melting Point 280-290 °C (Predicted) --INVALID-LINK--
Boiling Point 305.9 + 37.0 °C (Predicted) --INVALID-LINK--
Density 1.542 + 0.06 g/cm3 (Predicted)  --INVALID-LINK--
pKa 5.84 + 0.40 (Predicted) --INVALID-LINK--
White to yellow to brown or --INVALID-LINK-- (for 2,8-
Appearance )
pale grey crystals or powder isomer)
Solubility Soluble in organic solvents --INVALID-LINK--

The trifluoromethyl groups enhance the compound's stability and its solubility in organic
solvents, making it a versatile intermediate for a variety of chemical transformations.[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2,6-Bis(trifluoromethyl)-4-
hydroxyquinoline is not readily available in published literature, its structure lends itself to
synthesis via established methods for 4-hydroxyquinoline derivatives, such as the Conrad-
Limpach or Gould-Jacobs reactions.

Proposed Experimental Protocol: Conrad-Limpach
Synthesis

This method involves the condensation of an appropriately substituted aniline with a 3-
ketoester, followed by thermal cyclization.

Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate
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 In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
combine equimolar amounts of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate
in a suitable solvent such as toluene.

o Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

» Heat the mixture to reflux and continuously remove the water formed during the reaction
using the Dean-Stark trap.

e Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are
consumed.

e Upon completion, cool the reaction mixture to room temperature.

e Wash the organic layer sequentially with a saturated aqueous solution of sodium
bicarbonate, water, and brine.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

o Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or
mineral oil, in a flask equipped with a reflux condenser.

o Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[2]

e Maintain the high temperature for a specified period, monitoring the reaction progress by
TLC.

» After the cyclization is complete, allow the mixture to cool to room temperature, which should
result in the precipitation of the product.

o Collect the solid product by filtration and wash it with a non-polar solvent like hexane to
remove the high-boiling point solvent.

e The crude 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water).
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Proposed synthesis workflow for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline.
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Spectral Data

While specific experimental spectra for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline are not
widely published, the expected spectral characteristics can be inferred from the analysis of
closely related compounds, such as other substituted quinolines.

e 'H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
corresponding to the protons on the quinoline ring system. The chemical shifts will be
influenced by the electron-withdrawing effects of the two trifluoromethyl groups.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the quinoline carbons,
with the carbons attached to the trifluoromethyl groups and the fluorine atoms exhibiting
characteristic splitting patterns and chemical shifts.

o Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak
corresponding to the molecular weight of the compound (281.16 g/mol ). Fragmentation
patterns would likely involve the loss of trifluoromethyl groups and other characteristic
cleavages of the quinoline ring.

Potential Biological Activity and Applications

Specific biological signaling pathways for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline have
not been elucidated in the available literature. However, the broader class of quinoline
derivatives is known for a wide range of biological activities, and this compound is explored for
its potential as an antimicrobial agent.[1] The trifluoromethyl groups can enhance metabolic
stability and cell permeability, making such compounds promising candidates for drug
development.

Quinoline-based molecules have been investigated as inhibitors of various protein kinases,
including those in the PISK/Akt/mTOR and SGK1 signaling pathways, which are often
dysregulated in cancer. It is plausible that 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline or its
derivatives could exhibit activity against such targets.
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Logical relationship of quinoline derivatives to potential anticancer pathways.

Beyond its potential in pharmaceuticals, 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline serves
as a valuable intermediate in the synthesis of fluorescent probes for biochemical assays and in
the development of advanced materials such as coatings and polymers with enhanced thermal
and chemical resistance.[1]

Conclusion

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a fluorinated quinoline derivative with
significant potential in various scientific and industrial fields. While a complete experimental
characterization is not yet publicly available, its known properties and the established chemistry
of quinolines provide a strong basis for its synthesis and exploration. Further research into its
precise physical properties, reactivity, and biological mechanisms of action is warranted to fully
unlock the potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1301079#physical-and-chemical-properties-of-2-6-
bis-trifluoromethyl-4-hydroxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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